molecular formula C8H4ClFN2O B11903003 8-Chloro-5-fluoroquinazolin-4(3H)-one

8-Chloro-5-fluoroquinazolin-4(3H)-one

Cat. No.: B11903003
M. Wt: 198.58 g/mol
InChI Key: UIUAUKWYHMRZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-5-fluoroquinazolin-4(3H)-one ( 1697327-18-6) is an organic compound belonging to the quinazolinone class of fused heterocycles, with a molecular formula of C8H4ClFN2O and a molecular weight of 198.58 g/mol . The quinazolinone core consists of a benzene ring fused to a pyrimidinone ring, making it a privileged scaffold in medicinal chemistry due to its diverse biological activities and presence in numerous natural and synthetic bioactive molecules . This specific derivative serves as a key synthetic intermediate and pharmacophore in drug discovery research, particularly in the development of novel anticancer agents . The structural motif of quinazolin-4(3H)-one is a recognized core in several approved tyrosine kinase inhibitor drugs, such as erlotinib, gefitinib, and lapatinib . Recent scientific studies highlight that synthesized quinazolin-4(3H)-one derivatives exhibit potent cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with some compounds demonstrating significantly greater potency than the control drug lapatinib . The mechanism of action for these active derivatives often involves the inhibition of critical tyrosine protein kinases, such as EGFR, HER2, and VEGFR2, which are pivotal regulators of cellular growth, proliferation, and survival in cancer states . Beyond oncology research, the quinazolinone scaffold is extensively investigated for its antimicrobial potential . Structure-activity relationship (SAR) studies indicate that substitutions with halogens, such as chlorine and fluorine at various positions on the quinazolinone ring, can significantly enhance biological activity . The presence of these halogens on the this compound structure makes it a valuable building block for constructing new molecules targeting drug-resistant bacterial and fungal strains . This product is intended for research and development use only in laboratory settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

8-chloro-5-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C8H4ClFN2O/c9-4-1-2-5(10)6-7(4)11-3-12-8(6)13/h1-3H,(H,11,12,13)

InChI Key

UIUAUKWYHMRZRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)NC=N2)Cl

Origin of Product

United States

Synthetic Approaches and Methodological Advancements for 8 Chloro 5 Fluoroquinazolin 4 3h One and Its Analogs

Precursor Synthesis and Halogenated Anthranilic Acid Derivatives

The primary precursors for the synthesis of 8-Chloro-5-fluoroquinazolin-4(3H)-one are appropriately substituted anthranilic acids. The synthesis of these precursors, such as 2-amino-3-chloro-6-fluorobenzoic acid, is a critical first step.

One common route to halogenated anthranilic acids involves the halogenation of a suitable precursor followed by functional group manipulations. For instance, the synthesis of 2-amino-3-fluorobenzoic acid has been achieved from 2-fluoroaminobenzene. orgsyn.org This process involves the formation of an intermediate, which is then hydrolyzed and oxidized to yield the desired anthranilic acid. orgsyn.org A similar strategy can be envisioned for the synthesis of 2-amino-3-chloro-6-fluorobenzoic acid, starting from a difluoro- or chloro-fluoro-substituted aniline (B41778) derivative.

The synthesis of 2-amino-6-chlorobenzoic acid has been reported starting from 2-chloro-6-nitrobenzoic acid through a reduction reaction. chemicalbook.com This highlights a general strategy where a nitro group is used as a precursor to the amino group. The specific synthesis of 2-amino-3-chloro-6-fluorobenzoic acid would likely involve a multi-step sequence, potentially starting from a commercially available di-halogenated aniline or benzoic acid derivative.

The availability and synthesis of these specifically halogenated anthranilic acids are crucial for the subsequent cyclization to form the quinazolinone ring.

Cyclization Reactions for the Formation of the this compound Core

The formation of the quinazolinone ring is typically achieved through the cyclization of an N-acyl-anthranilic acid derivative or a related intermediate. Various methods have been developed to effect this transformation, including one-pot procedures, microwave-assisted synthesis, and transition metal-free approaches.

One-Pot Synthetic Procedures for Quinazolin-4(3H)-ones

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of isolation and purification steps. Several one-pot methods for the synthesis of quinazolin-4(3H)-ones have been reported. These often involve the reaction of an anthranilic acid or its derivative with a suitable one-carbon source, such as formamide (B127407) or an orthoester, or a two-component reaction with an aldehyde followed by oxidation. nih.govresearchgate.net

For example, a one-pot synthesis of 2,3-disubstituted 3H-quinazolin-4-ones can be achieved by reacting anthranilic acids and amines under microwave conditions with dimethylformamide (DMF) acting as both the solvent and a carbon source. vanderbilt.edu Another approach involves the copper-catalyzed one-pot reaction of esters with ammonium (B1175870) carbonate to form imidazolinones, a strategy that could potentially be adapted for quinazolinone synthesis. rsc.org Furthermore, green one-pot three-component regioselective synthesis has been developed for related fused heterocyclic systems. nih.gov The development of a one-pot synthesis for this compound would likely involve the reaction of 2-amino-3-chloro-6-fluorobenzoic acid or its corresponding amide with a suitable cyclizing agent.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. rsc.orgnih.govsci-hub.cat This technique has been successfully applied to the synthesis of quinazolinone derivatives. For example, a rapid and efficient iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water can be achieved under microwave irradiation. rsc.orgsci-hub.cat This method is particularly noteworthy for its use of an environmentally benign solvent.

Another microwave-assisted approach involves the reaction of anthranilic acids with ethanolamine (B43304) to produce N-substituted quinazolinones. vanderbilt.edu The use of microwave irradiation can facilitate the ring-closing step, leading to higher yields in shorter reaction times compared to conventional heating. vanderbilt.edunih.gov Substituted methyl anthranilate can also react with various iso(thio)cyanates in a mixture of DMSO and water under microwave irradiation to generate quinazolin-4(3H)-one derivatives. sigmaaldrich.com These examples demonstrate the potential of microwave-assisted synthesis for the efficient production of this compound from its corresponding precursors.

Transition Metal-Free Synthetic Methodologies

The development of transition metal-free synthetic methods is a key goal in green chemistry to avoid the use of potentially toxic and expensive metal catalysts. mdpi.com Several transition-metal-free approaches for the synthesis of quinazolinones have been reported. One such method utilizes dimethyl sulfoxide (B87167) (DMSO) as a synthon for intramolecular oxidative annulation of 2-aminobenzamides. rsc.orgresearchgate.net This reaction can be promoted by an additive like potassium persulfate (K2S2O8) and can be performed under microwave irradiation. researchgate.net

Another transition-metal-free approach involves the visible-light-induced condensation cyclization of 2-aminobenzamides and aldehydes using an organic photocatalyst like fluorescein (B123965) in the presence of an oxidant. nih.gov Base-promoted transition-metal-free protocols have also been developed, utilizing a mild base like potassium carbonate (K2CO3) in a benign solvent such as polyethylene (B3416737) glycol (PEG-200) for the cyclocondensation of 2-aminobenzamides with benzoyl chlorides. rsc.org These metal-free methods offer attractive alternatives for the synthesis of this compound, potentially leading to cleaner and more cost-effective processes.

Regioselective Introduction of Halogen Substituents on the Quinazolinone Nucleus

The precise placement of halogen atoms on the quinazolinone scaffold is crucial for modulating the biological activity of the resulting compounds. The regioselective introduction of halogens can be challenging and often requires specific synthetic strategies.

Strategies for 5-Fluorination

The introduction of a fluorine atom at the 5-position of the quinazolinone ring, as in this compound, typically relies on starting with a pre-fluorinated precursor, such as a 6-fluoroanthranilic acid derivative. Direct fluorination of the quinazolinone ring at the 5-position is less common and can be difficult to achieve with high regioselectivity.

The synthesis of 5-chloro-5,8-dideazaaminopterin, a quinazoline (B50416) analog, has been reported, highlighting the interest in halogenated quinazolines. nih.gov While direct C-H fluorination methods using electrophilic fluorinating reagents are known for various aromatic and heterocyclic systems, their application to the specific and regioselective fluorination of a pre-existing 8-chloroquinazolin-4(3H)-one at the 5-position would require careful optimization to control the position of fluorination. researchgate.net Therefore, the most straightforward and common strategy for obtaining 5-fluoroquinazolinones is to incorporate the fluorine atom at the desired position in the anthranilic acid precursor.

Strategies for 8-Chlorination

The introduction of a chlorine atom at the 8-position of the 5-fluoroquinazolin-4(3H)-one scaffold is a key synthetic challenge. The primary and most direct approach involves the use of a pre-functionalized anthranilic acid derivative, namely 2-amino-3-chloro-6-fluorobenzoic acid. This starting material already possesses the required substitution pattern on the benzene (B151609) ring.

The synthesis of 2-amino-3-chloro-6-fluorobenzoic acid itself can be a multi-step process. While specific literature on the direct synthesis of this particular isomer is not abundant, related syntheses of substituted anthranilic acids provide a general roadmap. For instance, the synthesis of 2-amino-3-fluorobenzoic acid often starts from 2-fluoroaniline, which undergoes a series of reactions to introduce the carboxylic acid group. A plausible route to 2-amino-3-chloro-6-fluorobenzoic acid could involve the chlorination of a suitable 2-amino-6-fluorobenzoic acid derivative or the functionalization of a pre-chlorinated and fluorinated benzene ring. The commercial availability of 2-amino-6-chloro-3-fluorobenzoic acid sigmaaldrich.com and 2-amino-3-chloro-5-fluorobenzoic acid uni.lu suggests that such synthetic routes are established.

Once the requisite 2-amino-3-chloro-6-fluorobenzoic acid is obtained, the quinazolinone ring system can be constructed through cyclocondensation reactions. A common and straightforward method is the reaction with formamide, which serves as both the reagent and the solvent. Heating the anthranilic acid with formamide at elevated temperatures leads to the formation of the pyrimidine (B1678525) ring, yielding this compound.

An alternative strategy involves the cyclization with formamidine (B1211174) acetate (B1210297) in a suitable solvent, a method that is also widely employed in the synthesis of quinazolinones. This reaction proceeds through the formation of an intermediate amidine, which then cyclizes to the final quinazolinone product.

Derivatization and Functionalization Strategies of this compound

The this compound core offers several sites for further chemical modification, allowing for the generation of a diverse library of analogues. The most common positions for derivatization are the nitrogen atom at position 3 (N-3), the carbon atom at position 2 (C-2), and the carbonyl group at position 4 (C-4).

Substituent Introduction at the N-3 Position

The nitrogen at the N-3 position of the quinazolinone ring is a nucleophilic site that can be readily functionalized, most commonly through alkylation reactions. The general strategy involves the reaction of this compound with a suitable alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride), in the presence of a base. repec.orgresearchgate.netjuniperpublishers.comresearchgate.netuw.edu

The choice of base and solvent is crucial for the success of the N-alkylation. Common bases include potassium carbonate, sodium hydride, and cesium carbonate, while aprotic polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone (B3395972) are frequently used. juniperpublishers.com The reaction typically proceeds by deprotonation of the N-3 amide proton by the base to form an anionic intermediate, which then undergoes nucleophilic attack on the alkylating agent. Studies on related quinazolinone systems have shown that under classical two-phase conditions (solid base in an aprotic solvent), alkylation occurs regioselectively at the N-3 position. repec.orgjuniperpublishers.comresearchgate.net

The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired N-3 substituted products. For example, heating the reaction mixture is often necessary to drive the reaction to completion.

Modifications at the C-2 Position

Introducing substituents at the C-2 position of the quinazolinone ring typically requires a different synthetic approach, often starting from a modified anthranilamide precursor. To synthesize 2-substituted-8-chloro-5-fluoroquinazolin-4(3H)-ones, one would start with 2-amino-3-chloro-6-fluorobenzamide. This intermediate can be prepared from the corresponding 2-amino-3-chloro-6-fluorobenzoic acid through standard amide formation reactions.

The 2-amino-3-chloro-6-fluorobenzamide can then be reacted with various reagents to introduce the desired C-2 substituent and concurrently form the quinazolinone ring. For instance, reaction with an acid chloride or anhydride (B1165640) in the presence of a suitable coupling agent or under thermal conditions can lead to the formation of 2-alkyl or 2-aryl quinazolinones.

Another approach involves the reaction of the benzamide (B126) with an aldehyde, followed by an oxidative cyclization step. However, this method requires an oxidizing agent, which might not be compatible with all substrates.

Transformations of the Carbonyl Group at C-4

The carbonyl group at the C-4 position of this compound is a versatile functional handle that can be transformed into other functional groups, thereby expanding the chemical space of its derivatives.

One common transformation is the conversion of the carbonyl group to a thiocarbonyl group to form the corresponding 8-chloro-5-fluoroquinazoline-4(3H)-thione. This is typically achieved by treating the quinazolinone with a thionating agent, with Lawesson's reagent being a popular choice due to its mild reaction conditions and high efficiency. The reaction is usually carried out by heating the quinazolinone with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene.

The resulting quinazoline-4(3H)-thione can serve as a precursor for further modifications. For example, the thione can be converted into a 4-chloro-8-chloro-5-fluoroquinazoline by reaction with a chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). researchgate.net This 4-chloro derivative is a highly reactive intermediate that can readily undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of substituents at the C-4 position. nih.govresearchgate.net

Furthermore, the 4-chloroquinazoline (B184009) can be reacted with amines to generate 4-amino-8-chloro-5-fluoroquinazoline derivatives. This transformation provides access to a class of compounds with significant biological potential.

Structure Activity Relationship Sar and Rational Design of 8 Chloro 5 Fluoroquinazolin 4 3h One Derivatives

Impact of Halogen Substituents (Chlorine at C-8, Fluorine at C-5) on Biological Activity Profiles

The introduction of halogen atoms into the quinazolinone core is a well-established strategy to enhance biological activity. nih.govnih.gov Halogenation can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its interaction with biological targets.

The presence of a chlorine atom at the C-8 position is of particular interest. SAR studies on various quinazolinone series have highlighted the significance of substitutions at position 8 for pharmacological activity. nih.gov For instance, in the development of certain enzyme inhibitors, modifications at C-8 have been explored to improve potency. While direct data on 8-chloro substitution is part of a broader exploration of halogenated quinazolines, the electron-withdrawing nature of chlorine can significantly alter the electronic landscape of the benzene (B151609) ring of the quinazolinone, potentially influencing key interactions with target proteins.

Similarly, the fluorine atom at the C-5 position is expected to have a profound impact on the molecule's properties. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. Its introduction can lead to altered acidity of neighboring protons, formation of specific hydrogen bonds, and blockage of metabolic pathways. nih.gov Studies on related quinoline (B57606) derivatives have shown that a 5-chloro substituent can influence antituberculosis activity. cyberleninka.ru While this is a different halogen and a related but distinct scaffold, it underscores the importance of substitution at the C-5 position. The combination of a chlorine at C-8 and a fluorine at C-5 in the quinazolinone ring is anticipated to create a unique electronic and steric profile, which could translate into a distinct biological activity spectrum.

Positional Effects of Halogenation on Receptor Binding and Enzyme Inhibition

The specific placement of halogen atoms on the quinazolinone scaffold can dramatically affect a compound's affinity for receptors and its ability to inhibit enzymes.

Enzyme Inhibition: The quinazolinone scaffold is a common feature in many enzyme inhibitors, including those targeting kinases like EGFR and Aurora kinases. mdpi.comnih.gov SAR studies on EGFR inhibitors have shown that substitutions on the quinazoline (B50416) ring are crucial for potency. nih.govmdpi.com For instance, in a series of 8-fluoroquinazoline-4-carboxylic acid derivatives designed as Aurora A kinase inhibitors, the fluorine atom at the C-8 position was found to have a significant positive impact on binding to the hinge region of the kinase. nih.gov This suggests that a halogen at the C-8 position can contribute favorably to enzyme inhibition. The combined electronic effects of an 8-chloro and a 5-fluoro substituent could modulate the pKa of the N-H proton at position 3, which is known to be important for interactions with key residues in the ATP-binding pocket of many kinases. nih.gov

Table 1: Hypothetical Influence of Halogenation on Biological Targets

Target ClassPotential Effect of 8-Chloro, 5-Fluoro SubstitutionRationale
KinasesEnhanced InhibitionAltered electronics of the quinazolinone ring affecting interactions with the ATP binding site. nih.govnih.gov
G-Protein Coupled ReceptorsModulated Binding AffinityParticipation in halogen bonding and altered electrostatic potential influencing receptor interaction. nih.gov
Antimicrobial TargetsIncreased PotencyEnhanced lipophilicity and potential for specific interactions with microbial enzymes or cell wall components.

Conformational Preferences and Stereochemical Considerations in 8-Chloro-5-fluoroquinazolin-4(3H)-one Analogs

The three-dimensional shape of a molecule is critical for its biological activity. The conformational flexibility of the quinazolinone ring system and the stereochemistry of its derivatives are therefore important considerations in drug design.

Conformational Preferences: The tetrahydropyrimidine (B8763341) ring in dihydroquinazolinone derivatives typically adopts a sofa conformation. nih.gov While the core this compound is a rigid planar system, the introduction of substituents, particularly at the N-3 position, can lead to different conformational isomers. The presence of bulky and electronegative halogen atoms at positions 5 and 8 can influence the preferred orientation of substituents at other positions through steric and electronic effects. These conformational preferences can, in turn, affect how the molecule fits into a binding site.

Stereochemical Considerations: When a chiral center is introduced into a quinazolinone derivative, the resulting enantiomers or diastereomers often exhibit different biological activities. For example, in a study of quinazolinone alkaloids, different stereoisomers showed varying levels of antitumor activity. While this compound itself is achiral, the design of its analogs frequently involves the introduction of chiral moieties. The fixed orientation of the chloro and fluoro groups on the scaffold can create a specific chiral environment that may lead to a preference for one stereoisomer over another in terms of biological target interaction.

Design Principles for Modulating Selectivity and Potency based on the this compound Scaffold

The this compound core provides a unique starting point for the rational design of potent and selective inhibitors. Several design principles can be applied to optimize the properties of its derivatives.

Modulating Potency:

Substitution at N-3: The N-3 position is a common site for modification to enhance potency. Attaching various substituted aryl or alkyl groups can lead to additional interactions with the target protein. researchgate.net The choice of substituent should be guided by the topology of the target's binding site.

Substitution at C-2: The C-2 position offers another handle for modification. Introducing small, lipophilic groups or moieties capable of forming specific hydrogen bonds can significantly impact activity. researchgate.net

Modulating Selectivity:

Exploiting Unique Pockets: The 8-chloro and 5-fluoro substituents create a specific electronic and steric landscape. Designing derivatives that can exploit unique sub-pockets in the target protein, which may not be accessible to other inhibitors, can enhance selectivity.

Fine-tuning Physicochemical Properties: The halogens already influence the lipophilicity and electronic nature of the scaffold. Further modifications at other positions can be used to fine-tune these properties to achieve the desired balance for optimal selectivity and pharmacokinetic profile. For instance, introducing polar groups can modulate solubility and cell permeability.

Table 2: Design Strategies for this compound Analogs

Design StrategyTarget PropertyExample Modification
Increase PotencyEnhance binding affinityIntroduction of a substituted phenyl ring at N-3.
Improve SelectivityExploit specific interactionsAddition of a group that can form a halogen bond with a specific residue in the target.
Enhance PharmacokineticsModulate solubility and permeabilityIncorporation of a basic amine moiety to improve aqueous solubility.

Biological Efficacy and Molecular Mechanisms of 8 Chloro 5 Fluoroquinazolin 4 3h One Analogs in in Vitro Systems

In Vitro Anticancer Efficacy Studies

Inhibition of Cancer Cell Line Proliferation

Quinazolinone derivatives have demonstrated considerable antiproliferative effects across a multitude of human cancer cell lines. researchgate.net The cytotoxic activity of these compounds is a key indicator of their potential as anticancer agents. Studies have shown that the structural modifications on the quinazolinone core significantly influence their potency and selectivity against different cancer types.

For instance, a series of novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity against a panel of 60 human cancer cell lines. Among them, compound 6d emerged as a particularly potent agent, exhibiting superior sub-micromolar antiproliferative activity against the NCI-H460 non-small cell lung cancer cell line with a GI₅₀ value of 0.789 µM. tandfonline.com Furthermore, this compound displayed potent cytostatic activity against 40 different cancer cell lines. tandfonline.com

Another study highlighted a 4-chlorophenoxybenzylidene acetohydrazide derivative, 6a , which showed broad-spectrum antiproliferative activity with significant growth inhibition against colon cancer (HCT-116), CNS cancer (U251), melanoma (LOX IMIV), and renal cancer (SN12C) cell lines. tandfonline.com Similarly, the 4-bromophenoxybenzylidene acetohydrazide derivative 6b also demonstrated broad-spectrum antiproliferative activity. tandfonline.com

The antiproliferative activity of these analogs is often attributed to their ability to interfere with essential cellular processes required for cancer cell growth and survival. The diverse range of cancer cell lines susceptible to these compounds underscores the broad therapeutic potential of the quinazolinone scaffold.

Table 1: Antiproliferative Activity of Selected Quinazolinone Analogs

Compound Cancer Cell Line Activity Metric Value Reference
6d NCI-H460 (Non-Small Cell Lung) GI₅₀ 0.789 µM tandfonline.com
6a HCT-116 (Colon) GI% 94.38% tandfonline.com
6a U251 (CNS) GI% 84.83% tandfonline.com
6a LOX IMIV (Melanoma) GI% 86.02% tandfonline.com
6a SN12C (Renal) GI% 73.08% tandfonline.com
6b Various Mean GI% 34.78% tandfonline.com
Compound 6 Jurkat (Leukemia) IC₅₀ 1.9 µM acs.org
Compound 6 NB4 (Leukemia) IC₅₀ 49.4 µM acs.org
Compound 45 HL-60 (Leukemia) IC₅₀ 1.2 µM nih.gov
Compound 45 K-562 (Leukemia) IC₅₀ 1.5 µM nih.gov
YS-67 A431 (Skin Carcinoma) TGI ~70% tandfonline.com
Hybrid 12 SK-OV-3, CNE-2, MGC-803, NCI-H460 IC₅₀ 1.39–2.33 µM tandfonline.com
Quinazolinone-purine hybrid 17 MOLT-4, SUDHL-5 IC₅₀ 14.59–63.15 nM tandfonline.com
Quinazolinone-purine hybrid 18 MOLT-4, SUDHL-5 IC₅₀ 14.59–63.15 nM tandfonline.com

Induction of Apoptosis in Tumor Cells

A critical mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. mdpi.com Several analogs of 8-Chloro-5-fluoroquinazolin-4(3H)-one have been shown to trigger this process in cancer cells.

For example, a novel quinazoline (B50416) derivative, 04NB-03 , was found to induce apoptosis in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. exlibrisgroup.com This induction of apoptosis is a key contributor to its potent anti-HCC activities observed both in vitro and in vivo. exlibrisgroup.com Similarly, the synthetic analog LJK-11 , a 5,8-disubstituted quinazoline, has been shown to induce apoptosis in various types of tumor cells. nih.gov

The apoptotic process can be initiated through various cellular pathways. Some quinazolinone derivatives have been found to activate the mitochondrial apoptotic pathway. This involves the activation of caspases, such as caspase-3, and a reduction in the expression of anti-apoptotic proteins like Bcl-2. frontiersin.org For instance, a quinazolinone-chalcone derivative was investigated for its ability to induce apoptosis in pancreatic cancer cell lines. nih.gov

Furthermore, studies have shown that certain quinazolinone-based compounds can lead to PARP cleavage, a hallmark of apoptosis. The 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative (112) , for example, facilitates PARP cleavage, indicating its role in initiating mitotic arrest followed by apoptosis. mdpi.com

Cell Cycle Modulation and Arrest

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a fundamental characteristic of cancer. mdpi.com Analogs of this compound have been shown to interfere with the cell cycle, leading to arrest at specific phases, thereby inhibiting tumor cell growth.

Many quinazolinone compounds have been observed to block cell cycle progression, particularly in the G2/M phase. mdpi.com This arrest prevents cells from entering mitosis, ultimately leading to cell death. For example, a novel quinazoline derivative, 04NB-03 , was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma (HCC) cells. exlibrisgroup.com Similarly, a quinazolinone-chalcone derivative was found to exert its anticancer activity through cell cycle arrest at the G2/M phase in pancreatic cancer cell lines. nih.gov

Other studies have reported cell cycle arrest at different phases. For instance, compound 6d , a potent antiproliferative agent, was found to cause cell cycle arrest at the G1/S phase in the breast cancer HS 578T cell line. tandfonline.com The 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative (112) induced G2/M-phase cell cycle arrest and upregulated cell cycle protein B. mdpi.com A series of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives were also shown to induce G2/M-phase cell cycle arrest. mdpi.com

The ability of these compounds to modulate the cell cycle highlights their potential to disrupt the uncontrolled proliferation characteristic of cancer cells.

Target Identification and Mechanism-of-Action Elucidation (e.g., Kinase Inhibition: EGFR, Aurora Kinase, PI3Kδ)

A key aspect of cancer drug discovery is the identification of specific molecular targets through which a compound exerts its effect. Analogs of this compound have been found to inhibit several kinases that are crucial for cancer cell survival and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a significant role in the development and progression of various cancers. nih.gov The quinazoline core is a well-established scaffold for designing EGFR inhibitors. nih.govresearchgate.net Several quinazolinone derivatives have been synthesized and identified as potent EGFR inhibitors. For example, compound 6d potently inhibited EGFR with an IC₅₀ value of 0.069 µM. tandfonline.com Another study reported a quinazolinone hydrazide derivative, compound (130) , as an EGFR inhibitor with IC₅₀ values of 1.31 µM for MCF-7, 1.89 µM for HepG2, and 2.10 µM for SGC cells. researchgate.net Furthermore, a fluorine-substituted quinazolinone, compound 23 , was identified as a highly potent allosteric EGFR inhibitor with an IC₅₀ of 0.2 nM. nih.gov

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. aacrjournals.org Their overexpression is common in many tumors, making them attractive targets for anticancer therapy. aacrjournals.org Quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora kinase A. nih.govmdpi.com For instance, a series of thiazolo-quinazoline derivatives were developed as highly potent and selective Aurora kinase inhibitors. aacrjournals.org A quinazoline-based compound, BPR1K871 , was identified as a potent dual inhibitor of Aurora and FLT3 kinases, with an AURKA IC₅₀ of 22 nM. researchgate.netnih.gov Another study reported a quinazolinone-pyrazole hybrid 40 as a highly potent Aurora A inhibitor with an IC₅₀ of 38 nM. tandfonline.com

Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition: PI3Kδ is a lipid kinase that plays a crucial role in the signaling pathways of immune cells and is implicated in hematological malignancies. nih.gov Novel quinazoline-based inhibitors have been developed with high selectivity for PI3Kδ. One study identified compound 10d as a potent and selective PI3Kδ inhibitor with an IC₅₀ of 8.6 nM. nih.govresearchgate.net Another compound, 10e , was found to be a potent dual PI3Kδ/γ inhibitor with an IC₅₀ of 8.4 nM against PI3Kδ. nih.govresearchgate.net

Table 2: Kinase Inhibitory Activity of Selected Quinazolinone Analogs

Compound Target Kinase IC₅₀ Value Reference
6d EGFR 0.069 µM tandfonline.com
(130) EGFR (MCF-7) 1.31 µM researchgate.net
(130) EGFR (HepG2) 1.89 µM researchgate.net
(130) EGFR (SGC) 2.10 µM researchgate.net
23 EGFR 0.2 nM nih.gov
BPR1K871 Aurora A 22 nM researchgate.netnih.gov
Hybrid 40 Aurora A 38 nM tandfonline.com
10d PI3Kδ 8.6 nM nih.govresearchgate.net
10e PI3Kδ 8.4 nM nih.govresearchgate.net
10e PI3Kγ 62 nM nih.govresearchgate.net
11 PI3Kδ - nih.gov
15c PI3Kδ 27.5 nM researchgate.net
A10 PI3Kδ Sub-nanomolar researchgate.net

Phosphatase Inhibition (e.g., CDC25B)

Cell division cycle 25 (CDC25) phosphatases are key regulators of the cell cycle, and their overexpression is linked to various cancers. nih.govnih.gov Consequently, they are considered attractive targets for anticancer drug development. researchgate.net While the majority of known CDC25 inhibitors are quinone-based, research is expanding to other chemical scaffolds. nih.gov

Specifically, CDC25B plays a crucial role in the G2/M phase transition of the cell cycle. nih.gov Some studies have explored the potential of quinazoline derivatives as CDC25B inhibitors. Although direct inhibition data for this compound analogs on CDC25B is limited in the provided search results, the broader class of quinazolines and related heterocyclic compounds are being investigated. For instance, a study on 2,3-dioxoindolin-N-phenylacetamide derivatives showed inhibitory activity against CDC25B, with the most potent compound exhibiting an IC₅₀ of 3.2 µg/mL. scielo.br This suggests that related heterocyclic structures can effectively target this phosphatase. The disruption of CDC25B's interaction with its substrate, CDK2/Cyclin A, by small molecules has been shown to inhibit its phosphatase activity, presenting a viable strategy for developing novel anticancer agents. nih.govfrontiersin.org

Histone Deacetylase (HDAC6) Inhibition

Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression, and their dysregulation is implicated in cancer. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. Specifically, selective inhibition of HDAC6 is an attractive therapeutic strategy due to its role in various cellular processes and potentially fewer side effects compared to non-selective HDAC inhibitors. nih.gov

A series of novel quinazoline-4-(3H)-one derivatives have been designed and synthesized as selective HDAC6 inhibitors. nih.gov In one such study, compound 5b was identified as the most potent and selective inhibitor of HDAC6 with an IC₅₀ value of 150 nM. nih.gov Another compound from this series, 5c , demonstrated significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ of 13.7 µM. nih.gov Mechanistically, compound 5c was shown to induce cell-cycle arrest in the G2 phase and promote apoptosis. nih.gov Furthermore, it selectively inhibited HDAC6 at the intracellular level, as evidenced by the increased acetylation of α-tubulin, a known substrate of HDAC6, with minimal effect on the acetylation of histone H3. nih.gov Another study mentioned a quinazolinone derivative, compound G, with an HDAC inhibitory IC₅₀ of 370 nM. nih.gov These findings highlight the potential of the quinazolin-4-(3H)-one scaffold in developing effective and selective HDAC6 inhibitors for cancer therapy.

Table 3: HDAC6 Inhibitory Activity of Quinazolinone Analogs

Compound Target IC₅₀ Value Cell Line (Antiproliferative IC₅₀) Reference
5b HDAC6 150 nM - nih.gov
5c HDAC6 - MCF-7 (13.7 µM) nih.gov
Compound G HDAC 370 nM - nih.gov
Compound F HDAC6 12 nM - nih.gov
Compound H HDAC6 40,000 nM - nih.gov

In Vitro Antimicrobial Efficacy Studies

The antimicrobial potential of quinazolinone analogs has been a subject of extensive research. These studies often reveal a broad spectrum of activity against various pathogenic microorganisms.

Antibacterial Activity Against Gram-Positive Strains

Analogs of quinazolinone have demonstrated notable efficacy against Gram-positive bacteria. Research indicates that Gram-positive bacteria are generally more susceptible to these compounds than Gram-negative bacteria. researchgate.net For instance, certain novel quinazolin-4-one derivatives have exhibited significant inhibition zones against Staphylococcus aureus. researchgate.net

Newer fluoroquinolone antimicrobials, a class of compounds structurally related to quinazolinones, have shown enhanced potency against Gram-positive bacteria, including strains resistant to older antibiotics. nih.govcolab.ws Some of these agents are 10-fold more active against Staphylococcus aureus and can inhibit many ciprofloxacin-resistant isolates. nih.govcolab.ws A specific 8-chloroquinolone derivative demonstrated potent activity against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA), being significantly more potent than trovafloxacin (B114552) against clinical isolates. nih.gov

Interactive Table: In Vitro Antibacterial Activity of a Quinolone Analog Against Gram-Positive Bacteria

Compound/Drug Organism Activity
7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Streptococcus pneumoniae 30 times more potent than trovafloxacin nih.gov

Antibacterial Activity Against Gram-Negative Strains

While generally more effective against Gram-positive strains, certain quinazolinone analogs also exhibit activity against Gram-negative bacteria. researchgate.net The presence of a cytoplasmic membrane in Gram-negative bacteria is thought to contribute to their reduced susceptibility by impeding the passage of these compounds. scienceopen.com However, specific structural modifications can enhance their efficacy. For example, some thiophenyl-pyrazolyl-thiazole hybrids of quinazolinone have shown significant antibacterial effects against Gram-negative bacteria, particularly Pseudomonas aeruginosa. researchgate.net

A novel 8-chloroquinolone derivative also displayed extremely potent antibacterial activities against Gram-negative bacteria. nih.gov The structure-activity relationship studies of these analogs revealed that a combination of specific substituents at different positions on the quinolone ring is crucial for potent antibacterial activity. nih.gov

Antifungal Activity

The antifungal potential of quinazolinone and related heterocyclic analogs is an active area of investigation. Novel quinazoline-4-one derivatives have been evaluated in vitro against fungal pathogens like Aspergillus fumigatus, with some compounds showing large inhibition zones, indicating high sensitivity of the fungal strains. researchgate.net

Derivatives of 8-hydroxyquinoline (B1678124), another class of compounds with structural similarities, have also been synthesized and evaluated for their antifungal activity against various phytopathogenic fungi. rsc.org Many of these derivatives showed remarkable inhibitory effects, in some cases exceeding the potency of the control fungicide, azoxystrobin. rsc.org Furthermore, novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives have demonstrated promising in vitro antifungal activity against a range of human pathogenic fungi, with some compounds exhibiting very low minimum inhibitory concentrations (MICs) against critical and high-priority pathogens like Candida auris and Candida glabrata. nih.gov

Interactive Table: In Vitro Antifungal Activity of an 8-Hydroxyquinoline Analog

Compound Fungal Species EC50 (mM)
Compound 2 (an 8-hydroxyquinoline derivative) B. cinerea 0.0021 rsc.org
Compound 2 (an 8-hydroxyquinoline derivative) S. sclerotiorum 0.0016 rsc.org
Compound 2 (an 8-hydroxyquinoline derivative) F. graminearum 0.0124 rsc.org
Compound 2 (an 8-hydroxyquinoline derivative) F. oxysporum 0.0059 rsc.org

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

The antimicrobial activity of quinazolinone and quinolone derivatives is often attributed to their ability to inhibit key bacterial enzymes. DNA gyrase, an essential enzyme for bacterial DNA replication, is a well-established target for fluoroquinolones. researchgate.net The inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death. Computational and spectral studies on isoflavonoid (B1168493) and furanochromone natural products, which share some structural features with the compounds of interest, have suggested DNA gyrase inhibition as a potential mechanism of action. researchgate.net

For antifungal derivatives, such as those of 8-hydroxyquinoline, the mechanism can involve the disruption of fungal cell morphology. rsc.org In some cases, these compounds have been observed to cause mycelial abnormalities in fungi. rsc.org Other antifungal mechanisms for related heterocyclic compounds include the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. mdpi.com

In Vitro Anti-inflammatory Efficacy Studies

In addition to their antimicrobial properties, quinazolinone analogs are being explored for their anti-inflammatory potential. Chronic inflammation is implicated in a variety of diseases, making the development of new anti-inflammatory agents a significant therapeutic goal.

Modulation of Inflammatory Markers and Pathways

In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines, are commonly used to study anti-inflammatory activity. nih.gov Upon stimulation, these cells release various pro-inflammatory cytokines and mediators like nitric oxide (NO). The ability of a compound to inhibit the production of these markers is indicative of its anti-inflammatory potential.

Research on flavanone (B1672756) derivatives, which are structurally distinct but also heterocyclic compounds, has shown that they can inhibit NO production and modulate the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in stimulated macrophages. nih.gov Certain quinazolin-4-one derivatives have been shown to inhibit p38α MAPK kinase, a key enzyme in inflammatory signaling pathways. researchgate.net The in vitro enzyme assay revealed that these new analogs had a better ability to inhibit this kinase than a known inhibitor, SB 202190. researchgate.net

This modulation of inflammatory pathways suggests that analogs of this compound could potentially exert anti-inflammatory effects by interfering with the signaling cascades that lead to the production of inflammatory mediators.

Other Enzyme Inhibition Profiles (e.g., Tyrosinase, Dipeptidyl Peptidase IV (DPP-4))

Beyond their well-documented effects on various kinases, analogs of this compound have been investigated for their inhibitory potential against other classes of enzymes, revealing a broader spectrum of biological activity. Notably, research has highlighted the capacity of the quinazolinone scaffold to interact with enzymes such as tyrosinase and dipeptidyl peptidase IV (DPP-4), which are implicated in dermatological conditions and metabolic disorders, respectively.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for developing agents for hyperpigmentation disorders and as browning inhibitors in the food industry. nih.govnih.gov Several studies have demonstrated the potential of quinazolinone derivatives as tyrosinase inhibitors.

One area of investigation has focused on substitutions at the 2-position of the quinazolinone ring. For instance, a series of quinazolinone derivatives were synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. nih.gov Among the synthesized compounds, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), derived from natural citral, was identified as a potent inhibitor. nih.gov Kinetic studies revealed that Q1 acts as a reversible, mixed-type inhibitor. nih.gov It was observed that substituents on the quinazoline mother ring significantly influence the tyrosinase inhibitory activity, with an unsubstituted ring appearing to be the most favorable option. nih.gov

Another study explored novel isopropylquinazolinones, with compound 9q , which features a 4-fluorobenzyl moiety, demonstrating significant tyrosinase inhibitory potency. bohrium.comresearchgate.net Kinetic analysis of compound 9q also indicated a mixed-type inhibition mechanism. bohrium.comresearchgate.net These findings suggest that the quinazolinone scaffold is a viable pharmacophore for the development of novel tyrosinase inhibitors. bohrium.comresearchgate.net Further research identified 2-(4-Fluorophenyl)-quinazolin-4(3H)-one (FQ) as a reversible mixed-type inhibitor of tyrosinase. researchgate.net

The inhibitory activities of selected quinazolinone analogs against tyrosinase are summarized in the table below.

Table 1: Tyrosinase Inhibitory Activity of Selected Quinazolinone Analogs

Compound ID Structure IC₅₀ (µM) Type of Inhibition Source
Q1 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one 103 ± 2 Mixed-type, Reversible nih.gov
9q Isopropylquinazolinone with 4-fluorobenzyl moiety 34.67 ± 3.68 Mixed-type bohrium.comresearchgate.net
FQ 2-(4-Fluorophenyl)-quinazolin-4(3H)-one 120 ± 2 Mixed-type, Reversible researchgate.net

| Kojic Acid (Control) | Not Applicable | 23.64 ± 2.56 | Not Applicable | nih.gov |

Dipeptidyl Peptidase IV (DPP-4) Inhibition

Dipeptidyl peptidase IV (DPP-4) is a therapeutic target for the management of type 2 diabetes mellitus, as its inhibition leads to increased levels of incretin (B1656795) hormones, which regulate glucose homeostasis. nih.gov The quinazolinone core is present in the approved DPP-4 inhibitor, alogliptin, highlighting the potential of this scaffold in developing antidiabetic agents. researchgate.netmdpi.comnih.gov

Research into novel quinazolinone derivatives has yielded compounds with significant DPP-4 inhibitory activity. A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and showed good inhibition of the DPP-4 enzyme in vitro. researchgate.netnih.govnih.gov Among these, the compound with a morpholino-methyl substitution at the C-2 position (5d ) exhibited the highest potency. nih.govnih.gov While these compounds were less potent than the reference standard, sitagliptin, they demonstrated the potential of this chemical series as DPP-4 inhibitors. nih.govnih.gov

The DPP-4 inhibitory activities of these novel quinazolinone derivatives are presented in the table below.

Table 2: Dipeptidyl Peptidase IV (DPP-4) Inhibitory Activity of Selected Quinazolinone Analogs

Compound Series General Structure IC₅₀ Range (µM) Most Potent Compound Source
2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives A series of novel derivatives 1.4621 to 6.7805 5d (morpholino-methyl substituted at C-2) researchgate.netnih.govnih.gov

| Sitagliptin (Control) | Not Applicable | 0.0236 | Not Applicable | nih.govnih.gov |

These findings underscore the versatility of the quinazolinone scaffold, suggesting that analogs of this compound could be tailored to inhibit a range of enzymes beyond kinases, opening avenues for the development of therapeutics for diverse diseases.

Computational Chemistry and in Silico Approaches for 8 Chloro 5 Fluoroquinazolin 4 3h One

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For the quinazolinone class, docking studies have been instrumental in elucidating binding modes within the active sites of various enzymes, particularly protein kinases, which are frequent targets in cancer therapy.

Research on quinazolinone derivatives has shown that they effectively inhibit protein kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinase (JAK2) by competing with ATP at its binding site. nih.govnih.gov Docking simulations reveal that the quinazoline (B50416) ring typically forms crucial hydrogen bonds with hinge region residues of the kinase domain, a conserved interaction for many inhibitors. nih.gov For instance, in studies on JAK2 inhibitors, the methoxy (B1213986) group on the quinazoline ring was found to form a hydrogen bond with the NH of Arg980, while the core structure occupied a hydrophobic pocket defined by residues such as Leu855, Ala880, and Leu932. nih.gov

Similarly, docking of quinazolinone derivatives into the active site of DNA gyrase, an antibacterial target, identified key interactions with residues like Asp73, Asn46, and Arg136. nih.gov The docking scores for various derivatives against this target ranged from -5.96 to -8.58 kcal/mol, indicating favorable binding energies. nih.gov Studies targeting cyclooxygenase-2 (COX-2) have also been performed, with some 2,3-disubstituted-4(3H)-quinazolinones showing re-rank scores superior to the reference drug Celecoxib. researchgate.net These findings suggest that 8-Chloro-5-fluoroquinazolin-4(3H)-one would likely engage in similar interactions, with its chloro and fluoro substituents potentially forming additional halogen bonds or specific hydrophobic contacts that could enhance binding affinity and selectivity.

Table 1: Examples of Molecular Docking Studies on Quinazolinone Scaffolds Data is illustrative of the quinazolinone class and not specific to this compound.

Derivative ClassProtein TargetKey Interacting ResiduesReported Docking Score (kcal/mol)Reference
Quinazolinone Schiff basesDNA GyraseAsp73, Asn46, Arg136-5.96 to -8.58 nih.gov
(6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamineJAK2Arg980, Leu855, Ala880, Leu932N/A nih.gov
2-Sulfanylquinazolin-4(3H)-onesVEGFR2Asp1046, Leu840, Cys1045, Phe1047-6.15 to -7.49 nih.gov
2,3-disubstituted-4(3H)-quinazolinonesCOX-2N/A-108.4 to -131.5 (Re-rank Score) researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. For the quinazolinone family, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been successfully applied to guide the design of more potent inhibitors.

These models generate 3D contour maps that visualize the regions where specific physicochemical properties (e.g., steric bulk, electrostatic charge, hydrophobicity) of a molecule can be modified to enhance or diminish its activity. In a study on quinazolinone derivatives as Matrix Metalloproteinase-13 (MMP-13) inhibitors, robust CoMFA and CoMSIA models were developed with high predictive capabilities (r² = 0.992, r²pred = ~0.83). rsc.org The resulting contour maps indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were primary influencers of inhibitory activity. rsc.org

Another QSAR study on quinazolinone derivatives with anticonvulsant activity also yielded a robust model (R² = 0.899, Q² = 0.866), providing insights into the structural factors influencing their efficacy against maximal electroshock-induced seizures. researchgate.net Similarly, QSAR models have been developed for quinazolinones targeting thymidylate synthase and histone deacetylase 6 (HDAC6), consistently demonstrating the utility of this approach in optimizing lead compounds. nih.govnih.gov These studies provide a framework for predicting the potential activity of this compound and for designing modifications to its structure to improve its therapeutic profile.

Table 2: Examples of QSAR Models for Quinazolinone Derivatives

Target/ActivityQSAR Model TypeKey Statistical ParametersReference
MMP-13 InhibitionCoMFA/CoMSIAq² = 0.704, r² = 0.992, r²pred = 0.839 (CoMSIA) rsc.org
Anticonvulsant ActivityGenetic Function AlgorithmR² = 0.899, Q² = 0.866, R²pred = 0.740 researchgate.net
PAK4 InhibitionCoMFA/CoMSIAq² = 0.762, r² = 0.984, r²pred = 0.822 (CoMSIA) bohrium.com
Antitumor Activity (A549/PC-3 cells)CoMFAModel constructed to guide future design rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been applied to quinazolinone derivatives to understand their fundamental chemical properties. nih.gov

These studies typically involve optimizing the ground-state geometry of the molecule to its lowest energy conformation. From this optimized structure, various electronic descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability, indicating that intramolecular charge transfer can occur more easily. nih.gov

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the movement and conformational changes of the complex over time. MD simulations are frequently used to validate docking results and assess the stability of the predicted binding pose.

For quinazolinone derivatives, MD simulations, often run for periods ranging from 10 to 100 nanoseconds, have been used to confirm the stability of their complexes with targets like MMP-13, PARP1, and STAT3. rsc.orgnih.gov The stability of the complex is typically analyzed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile indicates that the ligand remains securely in the binding pocket without significant conformational changes. nih.gov

Furthermore, analysis of the Root Mean Square Fluctuation (RMSF) can identify which parts of the protein are flexible and which are stabilized by the ligand's presence. nih.gov These simulations confirm that key interactions, such as hydrogen bonds identified in docking, are maintained throughout the simulation, providing greater confidence in the proposed binding mode. rsc.orgnih.gov

Virtual Screening for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational strategy that involves screening large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach has been effectively used with quinazoline and quinazolinone libraries to discover novel inhibitors for various diseases.

The process typically begins by retrieving thousands of quinazoline derivatives from databases like PubChem. researchgate.net These compounds are then filtered based on drug-likeness criteria, such as Lipinski's rule of five, and for predicted ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles. researchgate.net The remaining compounds are then docked into the active site of the target protein in a high-throughput manner.

This methodology has successfully identified novel quinazoline-based inhibitor candidates for targets such as JAK2, EGFR, and the RNA-dependent RNA polymerase of SARS-CoV-2. nih.govresearchgate.netchemrxiv.org For example, a virtual screen of over 1000 quinazoline derivatives led to the identification of seven compounds with better binding scores against EGFR than a control drug. researchgate.net This powerful approach allows researchers to prioritize a small number of promising compounds for synthesis and experimental testing, dramatically accelerating the early stages of drug discovery.

Future Research Directions and Translational Perspectives for 8 Chloro 5 Fluoroquinazolin 4 3h One

Exploration of New Biological Targets and Disease Areas

The broad biological activity of quinazoline (B50416) derivatives suggests that 8-Chloro-5-fluoroquinazolin-4(3H)-one could be active against a variety of biological targets, extending beyond the well-trodden path of kinase inhibition. nih.govnih.gov Future research should prioritize comprehensive screening to uncover novel mechanisms of action and therapeutic applications.

Initial investigations could focus on established targets for the quinazoline scaffold where the specific substitution of this compound might confer advantageous properties. For instance, various quinazoline derivatives have shown potent activity as inhibitors of enzymes such as dihydrofolate reductase (DHFR), poly (ADP-ribose) polymerase (PARP), and tubulin polymerization. nih.gov Screening this compound against these targets could reveal unexpected selectivity or potency.

Furthermore, given the diverse pharmacological profile of quinazolinones, which includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, a broad-based screening approach is warranted. mdpi.comcbijournal.com High-throughput screening against a panel of cancer cell lines, pathogenic microbes, and enzymes involved in inflammatory pathways could rapidly identify promising areas for further investigation. The unique electronic properties conferred by the chlorine and fluorine atoms at the 8 and 5 positions, respectively, may lead to interactions with targets not previously associated with the quinazoline core.

Table 1: Potential Biological Targets and Associated Disease Areas for Quinazoline Derivatives

Biological Target FamilySpecific ExamplesPotential Disease Areas
KinasesEGFR, VEGFR, FLT3, Aurora KinasesCancer (Lung, Breast, Leukemia) nih.govnih.gov
PolymerasesPoly (ADP-ribose) polymerase (PARP)Cancer (Ovarian, Breast) nih.gov
ReductasesDihydrofolate reductase (DHFR)Cancer, Bacterial Infections nih.gov
Structural ProteinsTubulinCancer nih.gov
G-protein coupled receptorsSerotonin receptorsObesity, CNS disorders

Development of Multi-Target Directed Ligands

The concept of multi-target directed ligands (MTDLs) has gained significant traction in drug discovery as a strategy to address complex diseases and combat drug resistance. ekb.eg The quinazoline scaffold is particularly well-suited for the development of MTDLs due to its ability to interact with multiple biological targets. nih.govnih.gov Future research should explore the potential of this compound as a platform for creating novel MTDLs.

A key area of focus would be the development of dual inhibitors targeting multiple kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). ekb.eg By modifying the substituents on the quinazoline core of this compound, it may be possible to fine-tune its activity against a desired panel of kinases.

Another promising avenue is the development of hybrid molecules that combine the quinazolinone core with other pharmacophores to hit distinct target classes. For example, combining the features of a kinase inhibitor with a histone deacetylase (HDAC) inhibitor in a single molecule could lead to synergistic anticancer effects. ekb.eg The unique substitution pattern of this compound provides a starting point for the rational design of such hybrid compounds.

Table 2: Examples of Multi-Targeted Quinazoline-Based Inhibitors

Compound ClassTargeted PathwaysTherapeutic Rationale
Dual EGFR/VEGFR InhibitorsAngiogenesis and tumor cell proliferationOvercoming resistance and enhancing anti-tumor efficacy. ekb.eg
Dual FLT3/Aurora Kinase InhibitorsHematological malignanciesTargeting key pathways in acute myeloid leukemia (AML). nih.gov
EGFR/HDAC Dual InhibitorsEpigenetic and signaling pathwaysSynergistic effects in cancer therapy. ekb.eg

Advancements in Asymmetric Synthesis and Chiral Analog Development

Chirality plays a crucial role in the biological activity of many drugs, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. While this compound itself is achiral, the introduction of stereocenters through substitution can lead to the development of novel chiral analogs with improved properties.

Future research should focus on the development of efficient asymmetric synthetic routes to access chiral derivatives of this compound. nih.gov This could involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of key synthetic steps. The development of methods for the atroposelective synthesis of quinazolinone-based phosphine (B1218219) ligands highlights the feasibility of creating axially chiral quinazolinone derivatives. acs.org

The synthesis and biological evaluation of enantiomerically pure analogs of this compound could lead to the identification of compounds with enhanced potency, selectivity, and a more favorable safety profile.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. mdpi.com The application of these computational tools to the development of this compound and its derivatives holds immense potential.

AI and ML algorithms can be employed to build quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs based on their chemical structures. nih.gov These models can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Furthermore, generative AI models can be used to design novel quinazolinone derivatives with desired properties, such as high potency against a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. By training these models on existing data for quinazoline derivatives, it is possible to explore a vast chemical space and identify novel structures that may not be conceived through traditional medicinal chemistry approaches. The integration of AI and ML into the design-make-test-analyze cycle will be crucial for accelerating the optimization of this compound as a lead compound.

Q & A

Basic Questions

Q. What spectroscopic techniques are commonly employed to confirm the structure of 8-Chloro-5-fluoroquinazolin-4(3H)-one?

  • Answer: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods.

  • 1H/13C NMR identifies proton and carbon environments, with halogen substituents (Cl, F) causing distinct deshielding effects. For example, aromatic protons adjacent to fluorine may show splitting patterns due to coupling with the fluorine nucleus .
  • IR spectroscopy confirms carbonyl (C=O) stretching vibrations (~1650–1750 cm⁻¹) and C-F/C-Cl bonds (~1100–1250 cm⁻¹) .
    • Methodological Note: Use deuterated solvents (e.g., DMSO-d6) for NMR and KBr pellets for IR. Compare experimental data with computational predictions (e.g., DFT) for validation.

Q. What are the typical synthetic routes for preparing this compound?

  • Answer: Common methods include cyclocondensation and halogenation.

  • Cyclocondensation: React 2-amino-4-fluorobenzoic acid with urea or thiourea under acidic conditions to form the quinazolinone core. Chlorination at the 8-position is achieved using POCl₃ or PCl₃ .
  • Halogenation: Post-functionalization via electrophilic substitution (e.g., using N-chlorosuccinimide in DMF) to introduce chlorine .
    • Key Parameters: Reaction temperature (80–120°C), solvent choice (DMF, THF), and stoichiometry of halogenating agents.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Answer:

  • Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances yield by 15–20% through uniform heating .
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts (e.g., bleaching earth clay) improve regioselectivity and reduce byproducts .
    • Validation: Monitor reaction progress via TLC/HPLC and compare yields under varying conditions (e.g., solvent polarity, temperature gradients) .

Q. What strategies address regioselectivity challenges during halogenation of the quinazolinone scaffold?

  • Answer:

  • Directing Groups: Introduce temporary substituents (e.g., nitro or amino groups) to guide halogenation to the 8-position. Subsequent reduction or displacement removes the directing group .
  • Electrophilic Aromatic Substitution (EAS): Fluorine’s electron-withdrawing effect directs chlorine to the para position. Use kinetic vs. thermodynamic control (e.g., low vs. high temperature) to favor desired products .

Q. How can conflicting data on reaction yields in literature be resolved?

  • Answer:

  • Reproducibility Studies: Replicate reported protocols while controlling variables (e.g., reagent purity, moisture levels). For example, POCl₃-mediated chlorination yields vary with drying methods (anhydrous MgSO₄ vs. molecular sieves) .
  • Analytical Rigor: Use quantitative NMR (qNMR) or LC-MS to assess purity and identify side products (e.g., over-chlorinated derivatives) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Answer:

  • Enzyme Inhibition: Screen against kinase targets (e.g., EGFR) using fluorescence-based assays (e.g., ADP-Glo™) .
  • Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Structural Insights: Molecular docking (e.g., AutoDock Vina) correlates substituent effects (Cl/F) with binding affinity to active sites .

Q. How do halogen substituents (Cl/F) influence the compound’s reactivity in cross-coupling reactions?

  • Answer:

  • Electronic Effects: Fluorine’s electronegativity deactivates the ring, slowing Suzuki-Miyaura couplings. Use PdCl₂(dppf) with high ligand ratios (1:4) to enhance catalytic activity .
  • Ortho Effect: Chlorine at the 8-position sterically hinders coupling at adjacent positions. Switch to Buchwald-Hartwig conditions for C-N bond formation .

Methodological Tables

Table 1. Key Synthetic Parameters for Halogenation

ParameterOptimal RangeImpact on YieldReference
POCl₃ Concentration3–5 equivalents75–88%
Reaction Temperature80–100°CMaximizes Cl incorporation
SolventDMF (anhydrous)Prevents hydrolysis

Table 2. Spectroscopic Signatures of Key Functional Groups

Group1H NMR (δ, ppm)IR (cm⁻¹)Reference
Quinazolinone C=ON/A (non-protonated)1680–1700
C-F (aromatic)-1220–1250
C-Cl (aromatic)-750–800

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.